ethyl 4-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]butanoate
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Overview
Description
Ethyl 4-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]butanoate is a synthetic organic compound that belongs to the class of esters It features a pyrazole ring substituted with a nitro group and an isopropyl group, connected to a butanoate ester chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]butanoate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Esterification: The final step involves the esterification of the pyrazole derivative with butanoic acid in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid under basic or acidic conditions.
Addition: The pyrazole ring can participate in various addition reactions, such as Michael addition, due to the electron-withdrawing nature of the nitro group.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon catalyst.
Substitution: Sodium hydroxide or hydrochloric acid for hydrolysis.
Addition: Michael acceptors like α,β-unsaturated carbonyl compounds.
Major Products
Reduction: Formation of ethyl 4-[3-amino-5-(propan-2-yl)-1H-pyrazol-1-yl]butanoate.
Hydrolysis: Formation of 4-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]butanoic acid.
Scientific Research Applications
Ethyl 4-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]butanoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting inflammatory and infectious diseases.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Materials Science: It is explored for its use in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of ethyl 4-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]butanoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(1-methyl-5-nitro-1H-benzimidazol-2-yl)butanoate: Similar in structure but contains a benzimidazole ring instead of a pyrazole ring.
Ethyl 4-(1-methyl-5-nitro-1H-imidazol-2-yl)butanoate: Contains an imidazole ring, differing in the nitrogen arrangement within the ring.
Uniqueness
Ethyl 4-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]butanoate is unique due to the presence of the nitro-substituted pyrazole ring, which imparts distinct electronic properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C12H19N3O4 |
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Molecular Weight |
269.30 g/mol |
IUPAC Name |
ethyl 4-(3-nitro-5-propan-2-ylpyrazol-1-yl)butanoate |
InChI |
InChI=1S/C12H19N3O4/c1-4-19-12(16)6-5-7-14-10(9(2)3)8-11(13-14)15(17)18/h8-9H,4-7H2,1-3H3 |
InChI Key |
FAUOJHOTBVHGQX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCN1C(=CC(=N1)[N+](=O)[O-])C(C)C |
Origin of Product |
United States |
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